molecular formula C12H19BN2O2S B14845874 N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-amine

N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-amine

Cat. No.: B14845874
M. Wt: 266.17 g/mol
InChI Key: KOOMDIWQDXRYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopropylamino)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. Boronic esters are known for their versatility in forming carbon-carbon bonds, particularly through Suzuki-Miyaura coupling reactions. This compound combines the unique properties of a thiazole ring, a cyclopropylamino group, and a boronic ester, making it a valuable building block in various chemical applications.

Properties

Molecular Formula

C12H19BN2O2S

Molecular Weight

266.17 g/mol

IUPAC Name

N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H19BN2O2S/c1-11(2)12(3,4)17-13(16-11)9-7-18-10(15-9)14-8-5-6-8/h7-8H,5-6H2,1-4H3,(H,14,15)

InChI Key

KOOMDIWQDXRYTE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)thiazole-4-boronic acid pinacol ester typically involves the formation of the thiazole ring followed by the introduction of the boronic ester group. One common method includes the cyclization of a suitable precursor with sulfur and an amine to form the thiazole ring. The cyclopropylamino group can be introduced through nucleophilic substitution reactions. Finally, the boronic ester group is introduced via borylation reactions using pinacol boronic esters under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation.

    Boranes: Formed through reduction.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)thiazole-4-boronic acid pinacol ester involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The thiazole ring and cyclopropylamino group may interact with specific molecular targets, influencing biological pathways and exhibiting bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylamino)thiazole-4-boronic acid pinacol ester is unique due to the presence of the cyclopropylamino group, which imparts distinct steric and electronic properties. This uniqueness enhances its reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .

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